Methyl 3-(cyanomethoxy)benzoate
Overview
Description
Methyl 3-(cyanomethoxy)benzoate is an organic compound with the molecular formula C10H9NO3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a cyanomethoxy group is attached to the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Scientific Research Applications
Methyl 3-(cyanomethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing methyl 3-(cyanomethoxy)benzoate involves the reaction of methyl 3-hydroxybenzoate with bromoacetonitrile in the presence of potassium carbonate. The reaction is typically carried out in acetone at 60°C for 4 hours. The product is then purified using silica gel column chromatography .
Industrial Production Methods: Industrial production of this compound can involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(cyanomethoxy)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The cyanomethoxy group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic substitution: Products depend on the nucleophile used.
Hydrolysis: 3-(cyanomethoxy)benzoic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
Mechanism of Action
The mechanism of action of methyl 3-(cyanomethoxy)benzoate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
- Methyl 3-(cyanomethyl)benzoate
- Methyl 3-(methoxy)benzoate
- Methyl 3-(hydroxy)benzoate
Comparison: Methyl 3-(cyanomethoxy)benzoate is unique due to the presence of both a cyanomethoxy group and an ester group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For example, the cyanomethoxy group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 3-(cyanomethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)8-3-2-4-9(7-8)14-6-5-11/h2-4,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUSYQITXZHUGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565361 | |
Record name | Methyl 3-(cyanomethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153938-40-0 | |
Record name | Methyl 3-(cyanomethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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